Welcome to the BenchChem Online Store!
molecular formula C10H5Cl2F3O2 B1367065 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 2712-68-7

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B1367065
M. Wt: 285.04 g/mol
InChI Key: XAYCIVPYZDVHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07098335B2

Procedure details

1-(3,4-Dichloro-phenyl)-4,4,4-trifluoro-butane-1,3-dione (1.00 g, 3.51 mmol) and 5-amino-1H-pyrazole-3-carboxylic acid (0.446 g, 3.51 mmoL) in acetic acid (100 mL) was heated at reflux for 48 hours. The reaction concentrated under reduced pressure and the crude product was purified by column chromatography on silica gel to give 5-(3,4-dichloro-phenyl)-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.20 g, 90%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.446 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9](=O)[CH2:10][C:11](=O)[C:12]([F:15])([F:14])[F:13])[CH:5]=[CH:6][C:7]=1[Cl:8].[NH2:18][C:19]1[NH:23][N:22]=[C:21]([C:24]([OH:26])=[O:25])[CH:20]=1>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:10]=[C:11]([C:12]([F:15])([F:14])[F:13])[N:23]3[N:22]=[C:21]([C:24]([OH:26])=[O:25])[CH:20]=[C:19]3[N:18]=2)[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CC(C(F)(F)F)=O)=O
Name
Quantity
0.446 g
Type
reactant
Smiles
NC1=CC(=NN1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1=NC=2N(C(=C1)C(F)(F)F)N=C(C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.